Cas no 158221-26-2 (5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione)

5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 5-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione
- 5-Phenyl-5-(trifluoromethyl)hydantoin
- Hydantoin, 5-phenyl-5-(trifluoromethyl)-
- NE42710
- 4-Phenyl-4-(trifluoromethyl)-4H-imidazole-2,5-diol
- 5-(Trifluoromethyl)-5-phenylimidazolidine-2,4-dione
- 5-phenyl-5-(trifluoromethyl)-2,4-imidazolidinedione
- Z1258992640
- (+/-)-5-phenyl-5-trifluoromethyl-imidazolidine-2,4-dione
- 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione
-
- インチ: 1S/C10H7F3N2O2/c11-10(12,13)9(6-4-2-1-3-5-6)7(16)14-8(17)15-9/h1-5H,(H2,14,15,16,17)
- InChIKey: QQEXOAWOBWITDK-UHFFFAOYSA-N
- ほほえんだ: FC(C1(C(NC(N1)=O)=O)C1C=CC=CC=1)(F)F
- BRN: 0802979
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 350
- トポロジー分子極性表面積: 58.2
- 疎水性パラメータ計算基準値(XlogP): 1.8
5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-64469-0.05g |
5-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione |
158221-26-2 | 0.05g |
$88.0 | 2023-02-13 | ||
Enamine | EN300-64469-5.0g |
5-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione |
158221-26-2 | 5.0g |
$1364.0 | 2023-02-13 | ||
Enamine | EN300-64469-0.1g |
5-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione |
158221-26-2 | 0.1g |
$132.0 | 2023-02-13 | ||
Enamine | EN300-64469-0.25g |
5-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione |
158221-26-2 | 0.25g |
$188.0 | 2023-02-13 | ||
Enamine | EN300-64469-2.5g |
5-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione |
158221-26-2 | 2.5g |
$923.0 | 2023-02-13 | ||
Enamine | EN300-64469-1.0g |
5-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione |
158221-26-2 | 1.0g |
$470.0 | 2023-02-13 | ||
TRC | P323248-50mg |
5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione |
158221-26-2 | 50mg |
$ 95.00 | 2022-06-03 | ||
Enamine | EN300-64469-0.5g |
5-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione |
158221-26-2 | 0.5g |
$353.0 | 2023-02-13 | ||
TRC | P323248-25mg |
5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione |
158221-26-2 | 25mg |
$ 70.00 | 2022-06-03 | ||
Enamine | EN300-64469-10.0g |
5-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione |
158221-26-2 | 10.0g |
$2024.0 | 2023-02-13 |
5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione 関連文献
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dioneに関する追加情報
5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione: A Comprehensive Overview
5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione, also known by its CAS registry number CAS No. 158221-26-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the class of imidazolidine diones, which are known for their versatile applications in drug design and material science. The structure of this compound features a central imidazolidine ring system substituted with a phenyl group and a trifluoromethyl group at the 5-position, making it a unique derivative with potential for diverse chemical reactivity and biological activity.
The synthesis of 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione has been explored through various routes, including condensation reactions and cyclization processes. Recent studies have highlighted the use of microwave-assisted synthesis to optimize reaction conditions, leading to higher yields and improved purity. The trifluoromethyl group introduces electron-withdrawing effects, which can influence the electronic properties of the molecule and enhance its stability. This makes it a valuable building block for constructing more complex structures in medicinal chemistry.
In terms of applications, imidazolidine diones are widely used as precursors for peptide synthesis and as components in various pharmaceutical agents. The presence of the phenyl group in 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione adds aromaticity to the molecule, potentially enhancing its ability to interact with biological targets. Recent research has focused on its role as a ligand in metalloenzyme inhibition and as a scaffold for designing anti-inflammatory agents.
The pharmacological properties of this compound have also been investigated extensively. Studies have shown that 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione exhibits moderate inhibitory activity against certain kinases, suggesting its potential as a lead compound in drug discovery programs targeting cancer and inflammatory diseases. Additionally, its trifluoromethyl substitution has been linked to improved pharmacokinetic profiles, including enhanced bioavailability and reduced clearance rates.
From an environmental perspective, the stability and biodegradability of CAS No. 158221-26-2 have been assessed under various conditions. Research indicates that the compound is relatively stable under normal storage conditions but undergoes hydrolysis under alkaline or acidic environments. These findings are crucial for understanding its behavior in industrial processes and environmental systems.
In conclusion, 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione, with its unique structural features and promising biological properties, continues to be a focal point in chemical research. Its versatility as a synthetic intermediate and potential therapeutic agent underscores its importance in advancing both academic and industrial applications.
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